molecular formula C23H22ClN3O2 B2557566 2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358828-03-1

2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2557566
CAS RN: 1358828-03-1
M. Wt: 407.9
InChI Key: HBLJCNHDGMKAAH-UHFFFAOYSA-N
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Description

2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H22ClN3O2 and its molecular weight is 407.9. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Tautomerism

Studies on NH-pyrazoles, which share structural motifs with the compound of interest, have provided insights into the tautomerism and structural behavior of these compounds. Research indicates that the presence of phenol residues in such compounds leads to the formation of sheets stabilized by complex patterns of hydrogen bonds, demonstrating the structural flexibility and potential for diverse interactions of these molecules. This foundational knowledge aids in understanding the behavior of similar compounds in various environments, including biological systems (Cornago et al., 2009).

Synthesis and Reactions

The synthesis and reaction pathways of pyrazoles and pyrazinones, closely related to the target compound, have been extensively studied. These pathways involve reactions with various reagents, leading to the formation of compounds with potential antibacterial activity. Such studies not only provide a basis for synthesizing new compounds but also highlight the versatility of pyrazoles and pyrazinones in chemical reactions, offering a template for developing novel compounds with enhanced activity (Abdel, 1991).

Biological Activities

Research into pyrazoline derivatives, similar to the compound , has revealed significant biological activities. These include strong antioxidant properties and antibacterial activity against both Gram-positive and Gram-negative bacteria. Such findings underscore the potential of these compounds in pharmaceutical applications, particularly in the development of new antimicrobial and antioxidant agents (Khotimah et al., 2018).

Anticancer Potential

Derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to the target compound, have been synthesized and shown to inhibit the growth of lung cancer cells in vitro. This research highlights the potential of such compounds in the development of new anticancer therapies, offering a promising avenue for future investigation into their mechanism of action and efficacy in cancer treatment (Zheng et al., 2011).

Electrochemical Behavior

The electrochemical behavior of pyrazoles, related to the compound , has been explored, revealing insights into their oxidation mechanisms. Such studies are crucial for understanding the reactivity and potential applications of these compounds in electrochemical sensors and devices, highlighting their versatility beyond biological activities (Costea et al., 2006).

properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[(2,4-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-4-29-22-8-7-17(12-19(22)24)20-13-21-23(28)26(9-10-27(21)25-20)14-18-6-5-15(2)11-16(18)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLJCNHDGMKAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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